molecular formula C6H5BrOS B13614716 2-(4-Bromothiophen-2-yl)acetaldehyde

2-(4-Bromothiophen-2-yl)acetaldehyde

Cat. No.: B13614716
M. Wt: 205.07 g/mol
InChI Key: IBIKPYWAMFSQCI-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)acetaldehyde is an organic compound that features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(4-Bromothiophen-2-yl)acetic acid.

    Reduction: 2-(4-Bromothiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)acetaldehyde largely depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)acetaldehyde is unique due to the specific positioning of the bromine atom and the acetaldehyde group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly for creating compounds with specific electronic properties.

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5BrOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2

InChI Key

IBIKPYWAMFSQCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CC=O

Origin of Product

United States

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